4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid
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Overview
Description
4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is a complex organic compound that belongs to the benzofuran family. . This particular compound features a benzofuran ring substituted with a tetrahydrofuran-2-ylmethoxy group and a carboxylic acid group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid typically involves multiple steps. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods allow for the construction of the benzofuran ring system with high yield and fewer side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield benzofuran-6-carboxylic acid derivatives, while reduction may produce benzofuran-6-methanol derivatives.
Scientific Research Applications
4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activity makes it a potential candidate for studying cellular processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The tetrahydrofuran-2-ylmethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-6-carboxylic acid: Lacks the tetrahydrofuran-2-ylmethoxy group, resulting in different chemical and biological properties.
4-((Tetrahydrofuran-2-yl)methoxy)benzamide: Similar structure but with an amide group instead of a carboxylic acid group, leading to different reactivity and applications.
Uniqueness
4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is unique due to the presence of both the benzofuran ring and the tetrahydrofuran-2-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1291493-04-3 |
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Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c15-14(16)9-6-12-11(3-5-18-12)13(7-9)19-8-10-2-1-4-17-10/h3,5-7,10H,1-2,4,8H2,(H,15,16) |
InChI Key |
BKWVSMZDDKEWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=CC(=CC3=C2C=CO3)C(=O)O |
Origin of Product |
United States |
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